![molecular formula C20H15F3N4O2S2 B6420626 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide CAS No. 881939-71-5](/img/structure/B6420626.png)
4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
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Description
The compound “4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide” is a chemical of interest in medicinal chemistry . It has a molecular formula of C17H14F3N3O2S and an average mass of 381.372 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring, a thiazole ring, and a benzenesulfonamide group . The specific 3D structure and stereochemistry are not provided in the available resources.Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been associated with diverse biological activities .
Mode of Action
It is likely that the compound interacts with its targets through a complex mechanism involving the formation of intermediate anions .
Biochemical Pathways
Related compounds have been found to influence lipid metabolism, specifically the generation of lipid-poor particles from high-density lipoprotein .
Pharmacokinetics
It has been observed that similar compounds can be consumed within two hours . This suggests that F3173-0032 may have a relatively short half-life, which could impact its bioavailability.
Result of Action
Compounds with similar structures have shown promising antibacterial activity .
Action Environment
The action, efficacy, and stability of F3173-0032 can be influenced by various environmental factors. For instance, the diastereoselectivity of similar compounds has been modeled at the DFT/B3LYP/6-31G (d,p) level , suggesting that the compound’s action may be sensitive to changes in the molecular environment.
properties
IUPAC Name |
4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S2/c1-12-10-17(16-7-2-13(20(21,22)23)11-18(16)25-12)26-14-3-5-15(6-4-14)31(28,29)27-19-24-8-9-30-19/h2-11H,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAQHKNIVZQCCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide |
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